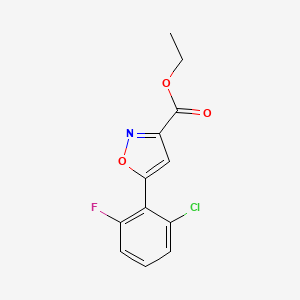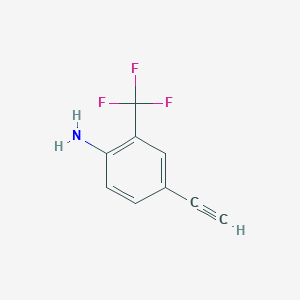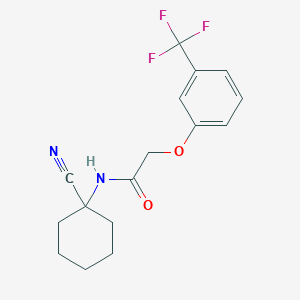
2-(5-Methylpyridin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the 5-position of the pyridine ring and an ethan-1-ol group attached to the 3-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-3-yl)ethan-1-ol typically involves the reaction of 5-methylpyridine with ethylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the ethylene oxide on the pyridine ring, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 2-(5-Methylpyridin-3-yl)ethanal or 2-(5-Methylpyridin-3-yl)ethanoic acid.
Reduction: 2-(5-Methylpyridin-3-yl)ethanamine.
Substitution: 2-(5-Halogenomethylpyridin-3-yl)ethan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-(5-Methylpyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(5-Methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methylpyridin-3-yl)ethan-1-ol
- 2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol
- 2-(Methylamino)-2-(5-methylpyridin-3-yl)ethan-1-ol
Uniqueness
2-(5-Methylpyridin-3-yl)ethan-1-ol is unique due to the specific positioning of the methyl group on the pyridine ring, which influences its reactivity and interaction with other molecules. This structural feature makes it a valuable compound in the synthesis of specialized pharmaceuticals and agrochemicals.
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
2-(5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-7-4-8(2-3-10)6-9-5-7/h4-6,10H,2-3H2,1H3 |
InChI-Schlüssel |
DCWOBGASFZVQNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(3,5-ditert-butyl-4-methoxyphenyl)-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene](/img/structure/B15279978.png)
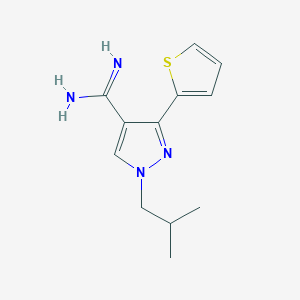
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279989.png)
![1-(3-(Hydroxymethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B15279993.png)
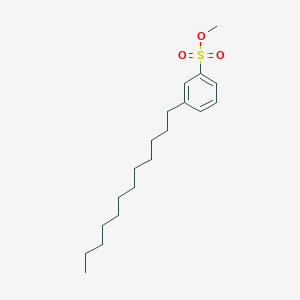
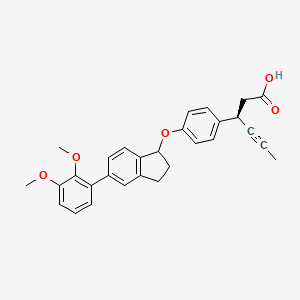

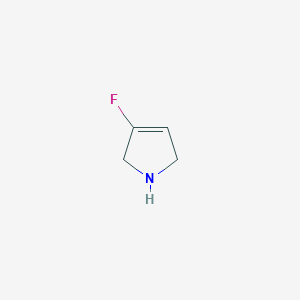
![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)


